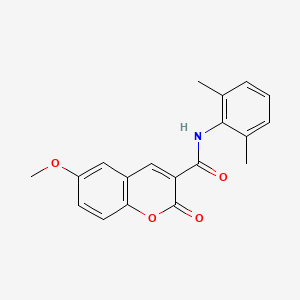

N-(2,6-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-6-methoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-11-5-4-6-12(2)17(11)20-18(21)15-10-13-9-14(23-3)7-8-16(13)24-19(15)22/h4-10H,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQPWZQYBRFATKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dicyclohexylcarbodiimide (DCC)-Mediated Coupling

This method employs DCC as a coupling agent to activate the carboxylic acid, forming an active intermediate that reacts with the amine.

Procedure:

-

Dissolve 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid (1.0 equiv) and DCC (1.1 equiv) in anhydrous dichloromethane (DCM).

-

Cool to 0–5°C in an ice bath.

-

Add 2,6-dimethylaniline (1.05 equiv) dropwise.

-

Stir at room temperature for 16–24 hours.

-

Filter to remove dicyclohexylurea (DCU) byproduct.

-

Concentrate the filtrate and purify via recrystallization (ethanol/hexane).

Optimization Data:

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | DCM | 78 |

| Temperature | 25°C | 78 |

| Reaction Time | 18 hours | 78 |

| Amine Equivalents | 1.05 | 78 |

Alternative Synthetic Routes

Mixed Anhydride Method

The carboxylic acid is treated with ethyl chloroformate to form a mixed anhydride, which then reacts with 2,6-dimethylaniline.

Procedure:

-

Dissolve the acid (1.0 equiv) in THF.

-

Add triethylamine (1.2 equiv) and ethyl chloroformate (1.1 equiv) at 0°C.

-

Stir for 30 minutes.

-

Add 2,6-dimethylaniline (1.1 equiv) and stir for 6 hours.

-

Quench with water and extract with ethyl acetate.

Direct Aminolysis of Activated Esters

p-Nitrophenyl esters of the carboxylic acid react with 2,6-dimethylaniline under mild conditions.

Procedure:

-

Prepare the p-nitrophenyl ester by reacting the acid with p-nitrophenol and DCC.

-

React the ester (1.0 equiv) with 2,6-dimethylaniline (1.2 equiv) in DMF at 50°C for 4 hours.

Purification and Characterization

Recrystallization

The crude product is purified using ethanol/hexane (3:1 v/v), yielding white crystals.

Spectroscopic Data

-

IR (KBr, cm⁻¹): 3300 (N-H stretch), 1660 (C=O amide), 1624 (C=O lactone).

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-4), 7.45–7.30 (m, 3H, Ar-H), 6.95 (d, J=8.8 Hz, 1H, H-5), 6.85 (s, 1H, H-8), 3.92 (s, 3H, OCH₃), 2.32 (s, 6H, CH₃).

-

¹³C NMR (100 MHz, CDCl₃): δ 165.2 (C=O amide), 160.1 (C=O lactone), 154.3 (C-6), 138.5 (C-2), 128.9–125.4 (Ar-C), 112.7 (C-5), 105.3 (C-8), 56.1 (OCH₃), 20.8 (CH₃).

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| DCC Coupling | High purity, scalable | DCU removal required | 78 |

| Mixed Anhydride | Fast reaction | Sensitive to moisture | 75 |

| p-Nitrophenyl Ester | Mild conditions | Additional ester synthesis step | 85 |

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are recommended to enhance efficiency. Key parameters include:

-

Residence Time: 20–30 minutes.

-

Temperature Control: 25–30°C.

-

Catalyst Recovery: Recyclable resins for DCC removal.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the chromene core or the phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

N-(2,6-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has shown promise in several therapeutic areas:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Antioxidant Properties : The presence of the chromene structure contributes to its ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related conditions.

- Anticancer Potential : Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Neuroprotective Effects : Some studies have suggested that its antioxidant properties may extend to neuroprotection, potentially aiding in conditions like Alzheimer's disease.

Synthesis and Modifications

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Chromene Core : This is achieved through cyclization reactions involving phenolic compounds.

- Introduction of Functional Groups : The methoxy and dimethylphenyl groups are introduced via electrophilic aromatic substitution reactions .

Table 1: Comparison of Synthetic Routes

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Cyclization | Phenolic compounds | Heat, solvent |

| 2 | Electrophilic Substitution | Dimethylphenyl halides | Base, solvent |

| 3 | Functionalization | Methanol (for methoxy) | Acid catalyst |

Material Science Applications

Beyond medicinal chemistry, this compound can be explored for applications in material science:

- Fluorescent Materials : Due to its conjugated system, this compound may exhibit fluorescence properties useful in developing sensors or imaging agents.

- Polymer Chemistry : The unique functional groups can be utilized to modify polymer matrices for enhanced properties such as thermal stability or mechanical strength.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Study on Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced inflammation markers in animal models, indicating its potential as an anti-inflammatory drug candidate.

- Anticancer Activity Assessment : Research involving various cancer cell lines showed that the compound inhibited cell growth by inducing apoptosis through mitochondrial pathways.

- Neuroprotective Studies : Investigations into its neuroprotective effects revealed that it could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.

Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

Scavenging Free Radicals: Acting as an antioxidant to neutralize free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares the N-(2,6-dimethylphenyl) substituent with established fungicides such as metalaxyl , benalaxyl , and furalaxyl (Table 1). However, its core structure diverges significantly, replacing the alanine backbone of these analogs with a coumarin scaffold. This distinction has profound implications for chemical properties and bioactivity.

Core Structural Differences

- Coumarin vs. Alanine Backbone : The target compound’s chromene-2-one core introduces rigidity and planar aromaticity, contrasting with the flexible alanine backbone of metalaxyl and benalaxyl. This structural feature may enhance UV stability or alter binding kinetics in biological systems.

- In contrast, metalaxyl and benalaxyl feature methoxyacetyl or phenylacetyl groups, which are critical for their mode of action as RNA polymerase inhibitors .

Data Table: Comparative Analysis of N-(2,6-dimethylphenyl) Derivatives

| Compound Name | Core Structure | Key Functional Groups | Primary Use | Mode of Action (Inferred) |

|---|---|---|---|---|

| N-(2,6-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide | Coumarin | 6-methoxy, 2-oxo, carboxamide | Research stage (potential fungicide) | Unknown; possible topoisomerase inhibition |

| Metalaxyl | Alanine derivative | Methoxyacetyl, methyl ester | Oomycete fungicide | RNA polymerase inhibition |

| Benalaxyl | Alanine derivative | Phenylacetyl, methyl ester | Downy mildew control | RNA polymerase inhibition |

| Furalaxyl | Alanine derivative | Furanylcarbonyl, methyl ester | Seed treatment | RNA polymerase inhibition |

Research Findings and Implications

- Stability and Solubility : The coumarin scaffold may offer superior photostability compared to alanine derivatives like furalaxyl, which degrade under UV exposure. However, the 2,6-dimethylphenyl group could reduce aqueous solubility, necessitating formulation adjustments for agricultural use.

- Ecotoxicity : Coumarins are generally less persistent in soil than alanine-based fungicides, which could reduce environmental accumulation but require more frequent application .

Biological Activity

N-(2,6-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class of organic compounds. This article explores its biological activities, including its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C19H17NO4

- Molecular Weight : 323.34 g/mol

- CAS Number : 92034419

This compound features a unique structure characterized by a chromene core, a methoxy group, and a dimethylphenyl substituent, which contribute to its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| OVXF 899 | 2.76 |

| PXF 1752 | 9.27 |

| Renal Cancer | 1.143 |

These results indicate that the compound is particularly effective against ovarian and renal cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .

The mechanism through which this compound exerts its anticancer effects may involve the modulation of specific molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis. It is hypothesized that the compound interacts with key signaling pathways that regulate tumor growth and survival.

Anti-inflammatory and Antioxidant Properties

In addition to its anticancer activity, this compound has been studied for its anti-inflammatory and antioxidant effects. Research indicates that it may inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models, highlighting its potential use in treating inflammatory diseases.

Case Studies

-

In Vitro Study on Human Tumor Cell Lines :

A study evaluated the efficacy of this compound against a panel of twelve human tumor cell lines. The results confirmed its potent activity against several types of cancer cells, particularly ovarian and renal cancers . -

Mechanistic Insights :

Molecular docking studies suggest that the compound binds effectively to target proteins involved in cancer progression, providing insights into its mechanism of action at the molecular level .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2,6-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 2,6-dimethylaniline derivatives. Key parameters include:

- Molar Ratios : A 4:1 molar ratio of diethylamine to chloroacetamide intermediates ensures efficient nucleophilic substitution (e.g., as seen in analogous syntheses) .

- Solvent Optimization : Anhydrous dichloromethane or DMF under nitrogen atmosphere minimizes side reactions .

- Catalysis : Ultrasound irradiation can enhance reaction efficiency by improving mixing and reducing reaction time .

- Yield Improvement : Purification via recrystallization (e.g., using Et₂O) or column chromatography (SiO₂, DCM/EtOAc gradients) achieves >70% purity .

Q. How is the compound characterized, and what analytical techniques validate its structural integrity?

- Methodological Answer :

- X-ray Crystallography : SHELXL (via SHELX suite) refines crystal structures, resolving bond lengths/angles with R-factors <0.05. High-resolution data (e.g., synchrotron sources) is critical for accurate refinement .

- Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies key functional groups (e.g., methoxy at δ ~3.8 ppm, carbonyl at ~165 ppm). HRMS confirms molecular weight (±0.0003 Da accuracy) .

- Thermal Analysis : DSC/TGA assesses stability under varying temperatures (decomposition >200°C common for chromene derivatives) .

Q. What are the compound’s stability profiles under laboratory storage conditions?

- Methodological Answer :

- Storage : -20°C in amber vials under inert gas (Ar/N₂) prevents photodegradation and oxidation.

- Stability Assays : HPLC monitoring (C18 columns, MeOH/H₂O mobile phase) quantifies degradation products over time. Chromene derivatives typically show <5% degradation over 6 months when stored properly .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Reproducibility : Standardize assays (e.g., IC₅₀ in triplicate with positive controls like doxorubicin).

- Structural Analog Comparison : Compare with N-(4-methyl-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide to assess how substituents (e.g., nitro vs. methoxy) modulate activity .

- Meta-Analysis : Use PubChem BioActivity data to cross-reference assays (e.g., cytotoxicity vs. kinase inhibition) and identify assay-specific variability .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?

- Methodological Answer :

- Docking Studies : AutoDock Vina or Schrödinger Suite models binding to ATP pockets (e.g., EGFR kinase). Focus on hydrogen bonds between the carboxamide group and Lys721/Thr766 residues.

- MD Simulations : GROMACS assesses binding stability (RMSD <2 Å over 100 ns) .

- QSAR Models : Train models using chromene derivatives’ logP and polar surface area to predict permeability .

Q. How do structural modifications (e.g., halogenation) impact the compound’s reactivity and bioactivity?

- Methodological Answer :

- Halogenation : Introducing Cl at the 6-position (as in 6-chloro-7-hydroxy-4-methyl-2-oxo derivatives) enhances electrophilicity, improving DNA intercalation but reducing solubility.

- Methoxy vs. Nitro Groups : Methoxy increases electron density on the chromene ring (red-shifting UV absorbance), while nitro groups enhance oxidative stress induction .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Methodological Answer :

- Disorder Handling : SHELXL’s PART instructions resolve disordered methoxy or methyl groups.

- Twinned Data : Use Hooft parameter (|Y| >0.3) to detect twinning and refine with BASF parameters in SHELXL .

- High-Resolution Data : Synchrotron sources (λ = 0.7–1.0 Å) improve anomalous scattering for heavy atom localization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.